molecular formula C18H25ClN2O3S B3159813 {2-Benzyl-[2-methoxybenzenesulfonyl)-amino]-ethyl}-dimethylamine hydrochloride CAS No. 864759-60-4

{2-Benzyl-[2-methoxybenzenesulfonyl)-amino]-ethyl}-dimethylamine hydrochloride

Cat. No.: B3159813
CAS No.: 864759-60-4
M. Wt: 384.9 g/mol
InChI Key: KNUPFFMTORDQCH-UHFFFAOYSA-N
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Description

{2-Benzyl-[2-methoxybenzenesulfonyl)-amino]-ethyl}-dimethylamine hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzyl group, a methoxybenzenesulfonyl group, and a dimethylamine group. The hydrochloride form indicates that it is a salt, which can enhance its solubility in water and other solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-Benzyl-[2-methoxybenzenesulfonyl)-amino]-ethyl}-dimethylamine hydrochloride typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the Benzyl Group: This can be achieved through a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.

    Introduction of the Methoxybenzenesulfonyl Group: This step may involve sulfonation of an aromatic ring followed by methylation to introduce the methoxy group.

    Attachment of the Dimethylamine Group: This can be done through a nucleophilic substitution reaction where a dimethylamine reacts with an appropriate electrophile.

    Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

{2-Benzyl-[2-methoxybenzenesulfonyl)-amino]-ethyl}-dimethylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The benzyl and methoxy groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides or thiols.

Scientific Research Applications

{2-Benzyl-[2-methoxybenzenesulfonyl)-amino]-ethyl}-dimethylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: It could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which {2-Benzyl-[2-methoxybenzenesulfonyl)-amino]-ethyl}-dimethylamine hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Steviol glycosides: These compounds are known for their sweetening properties and have a different structural framework but share some functional groups.

    Dichloroanilines: These compounds are used in the production of dyes and herbicides and have a similar aromatic structure.

    2,2’-Bipyridyl: This compound is used as a ligand in coordination chemistry and shares some structural similarities.

Uniqueness

{2-Benzyl-[2-methoxybenzenesulfonyl)-amino]-ethyl}-dimethylamine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-benzyl-N-[2-(dimethylamino)ethyl]-2-methoxybenzenesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3S.ClH/c1-19(2)13-14-20(15-16-9-5-4-6-10-16)24(21,22)18-12-8-7-11-17(18)23-3;/h4-12H,13-15H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNUPFFMTORDQCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40592217
Record name N-Benzyl-N-[2-(dimethylamino)ethyl]-2-methoxybenzene-1-sulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864759-60-4
Record name N-Benzyl-N-[2-(dimethylamino)ethyl]-2-methoxybenzene-1-sulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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